molecular formula C16H9ClFN3O2S2 B7519199 4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide

4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide

Cat. No.: B7519199
M. Wt: 393.8 g/mol
InChI Key: ZSSSRZAJNWRRGX-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide: is a complex organic compound characterized by its multiple functional groups, including chloro, fluoro, cyano, thiazol, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the core thiazolyl and phenyl components. One common synthetic route includes:

  • Thiazole Formation: : The thiazole ring can be synthesized through the reaction of an appropriate amine with carbon disulfide and an alkyl halide.

  • Cyanophenyl Introduction: : The cyano group can be introduced via a nucleophilic substitution reaction on a halogenated benzene derivative.

  • Sulfonamide Formation: : The sulfonamide group is typically introduced through the reaction of an amine with a sulfonyl chloride.

  • Chloro and Fluoro Substitution: : Chloro and fluoro groups can be introduced through halogenation reactions using appropriate halogenating agents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow chemistry, use of catalysts to improve yields, and purification techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like sodium hydroxide or ammonia.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst

  • Substitution: : Sodium hydroxide (NaOH), ammonia (NH₃)

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones

  • Reduction: : Alcohols, amines

  • Substitution: : Alcohols, amines, or other substituted benzene derivatives

Scientific Research Applications

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : Its unique structure may be useful in studying biological systems, particularly in the context of enzyme inhibition or receptor binding.

  • Medicine: : It could be explored for its therapeutic potential, possibly as an anti-inflammatory or antimicrobial agent.

  • Industry: : Its properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and molecular targets would need to be determined through experimental research.

Comparison with Similar Compounds

This compound can be compared to other sulfonamide derivatives or compounds with similar functional groups. Some similar compounds include:

  • Sulfonamide antibiotics: : These compounds share the sulfonamide group and are used in medical applications.

  • Fluorinated phenyl compounds: : These compounds contain fluorine atoms on a phenyl ring and are used in various chemical and pharmaceutical applications.

  • Thiazole derivatives: : These compounds contain the thiazole ring and are used in a variety of chemical and biological contexts.

The uniqueness of 4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide

Properties

IUPAC Name

4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFN3O2S2/c17-12-5-6-15(13(18)7-12)25(22,23)21-16-20-14(9-24-16)11-3-1-10(8-19)2-4-11/h1-7,9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSSRZAJNWRRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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